JAK 3i

JAK3 inhibition covalent inhibitor potency kinase assay

JAK3i (CAS 1918238-72-8) is an irreversible covalent JAK3 inhibitor with >3,000-fold selectivity, enabling unambiguous JAK3-specific studies without JAK1/2/TYK2 confounding. Its Cys909-targeting mechanism reveals biphasic STAT5 phosphorylation not observable with reversible inhibitors. Paired with inhibitor-resistant C905S JAK3 mutant for definitive on-target validation. Superior temporal resolution vs tofacitinib. Ideal for IL-2/IL-4/IL-7/IL-15/IL-21 signaling research.

Molecular Formula C18H15FN4O3
Molecular Weight 354.3 g/mol
Cat. No. B15140409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK 3i
Molecular FormulaC18H15FN4O3
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=NC=NC(=C12)C3=C(C=CC(=C3)NC(=O)C=C)F
InChIInChI=1S/C18H15FN4O3/c1-3-14(24)23-10-5-6-13(19)11(7-10)16-15-12(18(25)26-4-2)8-20-17(15)22-9-21-16/h3,5-9H,1,4H2,2H3,(H,23,24)(H,20,21,22)
InChIKeyKNLROUBMVYVLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (JAK3i): A Selective Covalent JAK3 Inhibitor for Immune Signaling Research


ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, commonly designated JAK3i (CAS 1918238-72-8), is a pyrrolo[2,3-d]pyrimidine-based small molecule that functions as an irreversible covalent inhibitor of Janus kinase 3 (JAK3) [1]. This compound selectively targets a non-conserved cysteine residue (Cys909 in human JAK3) within the ATP-binding pocket, forming a stable covalent adduct that permanently abolishes JAK3 catalytic activity [2]. Its acrylamide warhead enables time-dependent, occupancy-driven inhibition distinct from reversible ATP-competitive JAK inhibitors .

Why Generic JAK Inhibitors Cannot Replace ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in Mechanistic Studies


Reversible pan-JAK inhibitors (e.g., tofacitinib) and even other JAK3-directed compounds exhibit fundamentally different pharmacological profiles due to distinct binding modes, selectivity windows, and temporal signaling effects. Unlike reversible ATP-competitive inhibitors that require sustained systemic exposure and inhibit multiple JAK family members [1], JAK3i's irreversible covalent mechanism confers sustained target engagement after compound washout and enables precise dissection of JAK3-specific signaling contributions independent of JAK1/JAK2/TYK2 [2]. Furthermore, JAK3i uniquely discriminates between two temporally distinct waves of STAT5 phosphorylation—a biphasic signaling property not observable with reversible JAK3 inhibitors or pan-JAK agents [3].

Quantitative Differentiation Evidence for ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (JAK3i) vs. Closest Comparators


Biochemical Potency: Sub-Nanomolar JAK3 IC50 Establishes JAK3i as Among the Most Potent Covalent JAK3 Inhibitors Available

JAK3i demonstrates an IC50 of 0.43 nM against the purified JAK3 kinase domain, positioning it as one of the most potent covalent JAK3 inhibitors reported [1]. For comparative context, JAK3 covalent inhibitor-1 (a structurally distinct covalent JAK3 inhibitor) exhibits an IC50 of 11 nM , while the reversible clinical JAK3 inhibitor decernotinib (VX-509) shows a Ki of 2.5 nM and cellular IC50 of 50–170 nM [2]. JAK3i thus achieves approximately 25-fold higher biochemical potency than JAK3 covalent inhibitor-1 and superior potency relative to reversible clinical-stage JAK3 inhibitors.

JAK3 inhibition covalent inhibitor potency kinase assay

JAK Family Selectivity: >3,000-Fold Selectivity Window Over JAK1, JAK2, and TYK2

JAK3i exhibits >3,000-fold selectivity for JAK3 over JAK1 (IC50 = 1,520 nM), JAK2 (IC50 = 8,680 nM), and TYK2 (IC50 >10,000 nM) in biochemical assays [1]. This selectivity window substantially exceeds that of tofacitinib, a reversible pan-JAK inhibitor approved for rheumatoid arthritis, which inhibits JAK1, JAK2, JAK3, and TYK2 with IC50 values of 3.2 nM, 4.1 nM, 1.6 nM, and 34 nM, respectively—providing less than 5-fold selectivity between JAK family members [2]. Similarly, the reversible clinical JAK3 inhibitor decernotinib demonstrates only 10–40-fold selectivity over other JAK family kinases [3].

JAK family selectivity kinase profiling off-target assessment

TEC Family Kinase Selectivity: Quantified Sparing of BTK, ITK, and EGFR

Beyond JAK family selectivity, JAK3i demonstrates defined selectivity against TEC family kinases that harbor a structurally homologous cysteine residue. In biochemical assays conducted at 1 mM ATP, JAK3i displays 50-fold selectivity over BTK (IC50 = 363 nM), 600-fold over ITK (IC50 = 4,630 nM), and 1,300-fold over EGFR (IC50 >10,000 nM) relative to JAK3 under matched assay conditions (JAK3 IC50 = 7.43 nM at 1 mM ATP) . Cellular selectivity assays confirm these margins: JAK3i exhibits cellular IC50 values of >10,000 nM for BTK-dependent BCR signaling, >10,000 nM for JAK1/JAK2-dependent IFN-γ-stimulated pSTAT1, and 1,172 nM for ITK/RLK-dependent TCR-stimulated IL-2 production [1].

TEC kinase selectivity covalent inhibitor specificity immune cell profiling

Biphasic STAT5 Phosphorylation: JAK3i Reveals Second-Wave Signaling Not Detectable with Reversible Inhibitors

JAK3i uniquely discriminates two temporally distinct waves of STAT5 phosphorylation in IL-2-stimulated CD4+ T cells [1]. When monitored over 20 hours, the first wave (0–2 hours post-stimulation) is partially inhibited by JAK3i, whereas the second wave (2–20 hours) exhibits substantially greater sensitivity, with near-complete suppression observed at concentrations that only modestly affect the first wave [2]. Selective inhibition of this second wave is sufficient to block cyclin expression and S-phase entry, demonstrating that sustained JAK3 catalytic activity is specifically required for cell cycle progression rather than immediate-early signaling . This biphasic signaling property is not observable with reversible JAK3 inhibitors, which dissociate rapidly and fail to maintain target coverage throughout the extended signaling time course, nor with pan-JAK inhibitors that concurrently suppress JAK1-mediated signaling [1].

STAT5 phosphorylation kinetics IL-2 receptor signaling T-cell proliferation

Covalent Mechanism Validation: C905S JAK3 Mutant Rescues All JAK3i-Mediated Effects In Vitro and In Vivo

The on-target specificity of JAK3i is rigorously validated through the use of an inhibitor-resistant JAK3 mutant (C905S, corresponding to Cys909 in human JAK3), in which the nucleophilic cysteine targeted by the acrylamide warhead is replaced with serine [1]. Expression of C905S JAK3 in primary CD4+ T cells completely rescues JAK3i-mediated inhibition of both STAT5 phosphorylation and IL-2-driven proliferation, whereas wild-type JAK3 expression does not confer rescue [2]. Critically, this rescue is also observed in vivo: C905S JAK3 knock-in mice exhibit full restoration of T-cell responses in the presence of JAK3i, confirming that all observed phenotypic effects are attributable to covalent engagement of the intended Cys909 residue [3]. In contrast, the reversible JAK3 inhibitor decernotinib does not exhibit differential sensitivity between WT and C905S JAK3, underscoring the mechanistic distinction between covalent and reversible JAK3 inhibition.

covalent inhibitor validation kinase mutant rescue target engagement

Optimal Research Applications for ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (JAK3i) Based on Quantitative Evidence


Dissecting JAK3-Specific Contributions in γc-Cytokine Signaling Pathways

JAK3i is optimally suited for studies requiring unambiguous attribution of signaling effects to JAK3 rather than JAK1, JAK2, or TYK2. Its >3,000-fold selectivity window enables treatment of cells at concentrations (e.g., 50–250 nM) that fully inhibit JAK3 while sparing JAK1 (IC50 = 1,520 nM), JAK2 (IC50 = 8,680 nM), and TYK2 (>10,000 nM) [1]. This selectivity profile allows researchers to investigate JAK3-specific functions in IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 signaling without the confounding JAK1 co-inhibition inherent to pan-JAK inhibitors such as tofacitinib [2].

Temporal Analysis of Sustained Kinase Activity Requirements in T-Cell Proliferation

JAK3i uniquely enables investigation of sustained versus acute JAK3 catalytic requirements due to its covalent mechanism and the biphasic STAT5 phosphorylation dynamics it reveals [1]. In IL-2-stimulated CD4+ T cells, JAK3i discriminates an early signaling wave (0–2 h) from a later, more sensitive wave (2–20 h) that is specifically required for cyclin expression and S-phase entry [2]. This temporal resolution is not achievable with reversible JAK3 inhibitors (which dissociate and fail to maintain target coverage) or pan-JAK inhibitors (which concurrently suppress JAK1) .

On-Target Control Experiments Using the C905S JAK3 Inhibitor-Resistant Mutant

JAK3i is uniquely paired with a validated inhibitor-resistant mutant (C905S JAK3, human C909S equivalent) that completely rescues all compound-mediated effects both in vitro and in vivo [1]. Researchers can employ retroviral transduction of primary T cells with C905S JAK3 versus wild-type JAK3 as a definitive on-target control, or utilize C905S JAK3 knock-in mice for in vivo specificity validation [2]. This genetic tool is not available for reversible JAK3 inhibitors such as decernotinib, which exhibit equivalent potency against WT and C905S JAK3 .

Selective JAK3 Inhibition in Mixed Immune Cell Populations Requiring BTK and ITK Sparing

JAK3i is suitable for experiments in mixed immune cell populations where preservation of B-cell receptor (BCR) signaling and T-cell receptor (TCR)-proximal signaling is essential for experimental integrity. Cellular selectivity assays confirm that JAK3i does not inhibit BTK-dependent BCR signaling (IC50 >10,000 nM) or substantially impair ITK/RLK-dependent IL-2 production (IC50 = 1,172 nM) at concentrations that fully inhibit JAK3 [1]. This sparing profile contrasts with dual JAK3/TEC inhibitors that concurrently suppress B-cell and T-cell activation pathways, and with ibrutinib (BTK IC50 <1 nM) which potently inhibits BCR signaling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for JAK 3i

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.